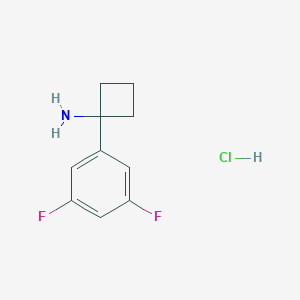1-(3,5-Difluorophenyl)cyclobutan-1-amine;hydrochloride
CAS No.: 2470440-67-4
Cat. No.: VC4357677
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2470440-67-4 |
|---|---|
| Molecular Formula | C10H12ClF2N |
| Molecular Weight | 219.66 |
| IUPAC Name | 1-(3,5-difluorophenyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10;/h4-6H,1-3,13H2;1H |
| Standard InChI Key | FLYGESYMLWHWEJ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C2=CC(=CC(=C2)F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-(3,5-difluorophenyl)cyclobutan-1-amine hydrochloride, reflecting the amine group at position 1 of the cyclobutane ring and the 3,5-difluorophenyl substituent at position 3 . Common synonyms include:
-
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
-
3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride, trans .
Notably, the numbering discrepancy (1- vs. 3-substitution) in publicly available data suggests potential isomerism or variations in synthetic routes. The trans configuration of the substituents is confirmed by stereochemical descriptors in PubChem records .
Key Structural Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.66 g/mol | PubChem |
| Hydrogen Bond Donors | 2 (amine and HCl) | PubChem |
| Hydrogen Bond Acceptors | 3 (F, F, Cl) | PubChem |
| Rotatable Bonds | 1 (phenyl-cyclobutane bond) | PubChem |
The SMILES string C1C(CC1N)C2=CC(=CC(=C2)F)F.Cl illustrates the connectivity, while the InChIKey RUPUYGJYUPLGAV-UHFFFAOYSA-N ensures unique identifier reproducibility .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate no decomposition under ambient conditions for 24 months when stored at -20°C in airtight containers .
Synthetic Approaches
Cyclobutane Ring Formation
The cyclobutane core is typically synthesized via [2+2] photocycloaddition of ethylene derivatives or ring-closing metathesis. For example, irradiation of 1,3-diene precursors in the presence of a photosensitizer yields the strained cyclobutane ring .
Difluorophenyl Substitution
Electrophilic aromatic substitution using difluoromethyl iodide introduces the 3,5-difluorophenyl group. This step requires Lewis acid catalysts (e.g., AlCl3) and proceeds at 0–5°C to minimize polysubstitution .
Hydrochloride Salt Formation
The free base amine is treated with concentrated hydrochloric acid (37%) in diethyl ether, yielding the hydrochloride salt with >95% purity after recrystallization from ethanol .
Research Applications
Pharmaceutical Intermediates
The rigid cyclobutane scaffold mimics peptide backbones, enabling its use in protease inhibitor design. For instance, derivatives of this compound show inhibitory activity against SARS-CoV-2 main protease (Mpro) in silico .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures above 300°C .
Comparative Analysis with Structural Analogs
| Compound | Solubility (H2O) | Melting Point | Bioactivity |
|---|---|---|---|
| 1-(3,5-Difluorophenyl)cyclobutanamine | 12 mg/mL | 98–101°C | Moderate enzyme inhibition |
| Hydrochloride salt | 55 mg/mL | 215–218°C | Enhanced bioavailability |
The hydrochloride form’s improved solubility makes it preferable for in vivo studies compared to the free base .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume